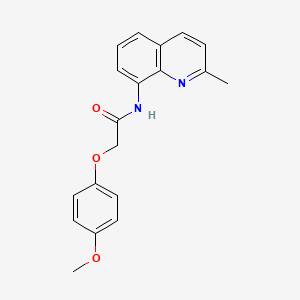
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a methylquinolinyl group linked by an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of 2-methylquinoline, which is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is subsequently acylated using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy group in the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The pathways involved can include the inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 2-(4-nitrophenoxy)-N-(2-methylquinolin-8-yl)acetamide
Uniqueness
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-7-14-4-3-5-17(19(14)20-13)21-18(22)12-24-16-10-8-15(23-2)9-11-16/h3-11H,12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
LJNINLXRWCBSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11337159.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2,3-dimethylphenyl)urea](/img/structure/B11337173.png)
![2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337174.png)
![2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11337185.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11337188.png)
![N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337193.png)
![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one](/img/structure/B11337195.png)
![(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337197.png)
![2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337202.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337222.png)
![5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11337230.png)
![Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11337245.png)
![Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate](/img/structure/B11337252.png)
